Desacetylcephalothin sodium

Catalog No.
S525686
CAS No.
5547-29-5
M.F
C14H13N2NaO5S2
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcephalothin sodium

CAS Number

5547-29-5

Product Name

Desacetylcephalothin sodium

IUPAC Name

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C14H13N2NaO5S2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1

InChI Key

UBZLUULXMJGRPG-UHFFFAOYSA-M

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]

Solubility

Soluble in DMSO

Synonyms

Desacetylcephalothin sodium; Dacet; Deacetylcephalothin sodium salt;

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]

Description

The exact mass of the compound Desacetylcephalothin sodium is 376.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Desacetylcephalothin sodium is a deacetylated derivative of cephalothin, a broad-spectrum cephalosporin antibiotic. This compound is characterized by its chemical formula C15H15N2O5SC_{15}H_{15}N_{2}O_{5}S and is typically found in the form of its sodium salt. Desacetylcephalothin sodium retains antibacterial properties similar to its parent compound, making it relevant in the study of antibiotic efficacy and metabolism.

Understanding Cephalosporin Metabolism:

Desacetylcephalothin sodium serves as a marker for studying the metabolism of cephalothin in the body. Researchers can track its presence in blood and urine samples to assess factors like absorption, distribution, and elimination of cephalothin. This information helps in understanding the pharmacokinetics of the drug and optimizing treatment regimens for related antibiotics. Source: Kidney Disease and Nephrology Index:

Investigating Antibacterial Properties:

Role in Nephrotoxicity:

There is some debate regarding the potential role of desacetylcephalothin sodium in contributing to cephalothin-induced nephrotoxicity (kidney damage). While some studies haven't found a direct link, further research is needed to determine its possible involvement. Source: Cumulated Index Medicus:

, primarily hydrolysis and lactonization. Hydrolysis of the acetoxy group at the C-3 position leads to the formation of desacetylcephalothin. This reaction can occur via two pathways: alkyl-oxygen bond cleavage and acyl-oxygen bond cleavage, depending on the pH of the environment . At acidic pH levels, desacetylcephalothin can rapidly convert to its lactone form, which affects its stability and biological activity .

Desacetylcephalothin sodium exhibits antimicrobial activity against a range of bacteria, though its potency is generally lower than that of cephalothin. Studies indicate that desacetyl metabolites of cephalosporins retain about 5–55% of the antibacterial activity compared to their parent compounds, which varies with different bacterial species . The compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thus preventing peptidoglycan cross-linking.

The synthesis of desacetylcephalothin sodium typically involves the hydrolysis of cephalothin under controlled conditions. Various methods can be employed:

  • Acidic Hydrolysis: Involves treating cephalothin with dilute acid, leading to the deacetylation process.
  • Alkaline Hydrolysis: Using a basic solution can also facilitate the removal of the acetoxy group.
  • Enzymatic Hydrolysis: Utilizing specific enzymes such as beta-lactamases can yield desacetylcephalothin as a product .

These methods allow for controlled production, with varying yields based on reaction conditions.

Desacetylcephalothin sodium is primarily used in pharmacological studies to understand the metabolism and efficacy of cephalosporins. It is also explored for potential therapeutic uses in treating bacterial infections where cephalothin may be indicated but requires modification for enhanced efficacy or reduced toxicity. Additionally, it serves as a reference compound in analytical chemistry for methods like high-performance liquid chromatography (HPLC) used to quantify cephalosporins in biological samples .

Studies on desacetylcephalothin sodium have shown interactions with various bacterial enzymes, particularly beta-lactamases. These enzymes can hydrolyze beta-lactam antibiotics, impacting their effectiveness. The interaction dynamics can provide insights into resistance mechanisms in bacteria and help develop strategies to counteract antibiotic resistance . Furthermore, understanding these interactions aids in determining optimal dosing regimens for therapeutic applications.

Desacetylcephalothin sodium shares structural and functional similarities with several other cephalosporins and their metabolites. Below are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
CephalothinParent compound; broad-spectrum antibioticHigh
Desacetyl cefapirinActive metabolite; similar actionModerate
CefotaximeThird-generation cephalosporinBroad-spectrum
Cephalosporin CNatural antibiotic; less stableHigh
Desacetyl cefalexinMetabolite; retains some activityModerate

Desacetylcephalothin sodium's uniqueness lies in its specific deacetylation pathway and resultant biological activity profile, which varies from other cephalosporins due to differences in their side chains and molecular structures.

Molecular Formula and Weight Analysis

Desacetylcephalothin sodium is characterized by the molecular formula C₁₄H₁₃N₂NaO₅S₂, representing its composition as a sodium salt [1]. The free acid form possesses the molecular formula C₁₄H₁₄N₂O₅S₂ [2]. The molecular weight of the sodium salt is 376.38 g/mol [1], while the parent compound desacetylcephalothin has a molecular weight of 354.401 g/mol [2]. The precise mass determination shows an exact mass of 376.01600 for the sodium salt form [1].

The compound exhibits specific physicochemical parameters that differentiate it from related cephalosporin derivatives. The polar surface area (PSA) is calculated at 166.80000 Ų [1], which reflects the compound's hydrophilic character and influences its solubility properties. The calculated LogP value of 0.67220 [1] indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics essential for biological activity.

Table 1: Molecular Formula and Weight Analysis Data

ParameterValueReference
Molecular Formula (Sodium Salt)C₁₄H₁₃N₂NaO₅S₂ [1]
Molecular Formula (Free Acid)C₁₄H₁₄N₂O₅S₂ [2]
Molecular Weight (Sodium Salt)376.38 g/mol [1]
Molecular Weight (Free Acid)354.401 g/mol [2]
Exact Mass376.01600 [1]
Polar Surface Area166.80000 Ų [1]
LogP0.67220 [1]

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC nomenclature for desacetylcephalothin sodium follows the systematic naming convention for β-lactam antibiotics. The compound is formally designated as sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate [1]. This nomenclature precisely defines the stereochemical configuration and functional group arrangement within the bicyclic core structure.

The stereochemical configuration is critical for the compound's biological activity and is denoted by the (6R,7R) designation [1]. This indicates that both the carbon at position 6 and position 7 of the β-lactam ring system possess R-configuration, establishing the absolute stereochemistry essential for antibiotic efficacy. The compound contains two defined stereocenters out of two possible stereocenters, with absolute stereochemistry confirmed [2].

The systematic name incorporates several key structural elements: the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core represents the fused β-lactam and dihydrothiazine ring system characteristic of cephalosporins [1]. The thiophene-2-ylacetyl substituent at position 7 provides the characteristic side chain that influences the compound's antimicrobial spectrum and pharmacological properties [1].

Alternative nomenclature includes the designation as 7-(Thiophene-2-acetamide)cephalosporanate sodium [3], which emphasizes the thiophene-containing acyl side chain attached to the 7-amino position of the cephalosporin nucleus. Additional synonyms include Dacet [3] and deacetylcephalothin sodium salt [3], reflecting common usage in pharmaceutical and research literature.

Crystallographic Data and Conformational Studies

Limited crystallographic data are available specifically for desacetylcephalothin sodium, with most structural studies focusing on related cephalosporin compounds and protein-bound complexes. However, conformational analysis reveals important structural features that distinguish this compound from its parent molecule cephalothin.

The β-lactam ring system maintains a characteristic strained four-membered ring geometry that is essential for antimicrobial activity [4]. Crystallographic studies of cephalothin complexes with β-lactamases demonstrate that the dihydrothiazine ring can undergo significant conformational changes during enzymatic interactions, with rotations of up to 109 degrees observed during hydrolysis processes [4].

The compound exists as a crystalline solid with specific physical characteristics. The sodium salt form enhances water solubility compared to the free acid [5]. Analytical standards indicate that the compound appears as a crystalline solid with defined melting characteristics, though specific crystallographic parameters for desacetylcephalothin sodium are not extensively documented in the available literature.

Spectroscopic analysis confirms the presence of an intact β-lactam ring system, which is crucial for maintaining antibiotic activity [6]. The conformational flexibility of the molecule, particularly around the thiophene-2-ylacetyl side chain, influences its binding interactions with target proteins and enzymatic stability.

Comparative Analysis with Parent Compound (Cephalothin)

The structural relationship between desacetylcephalothin sodium and its parent compound cephalothin reveals fundamental differences that affect their pharmacological and chemical properties. Cephalothin possesses the molecular formula C₁₆H₁₆N₂O₆S₂ with a molecular weight of 396.44 g/mol [7] [8], while desacetylcephalothin sodium (sodium salt form) has the formula C₁₄H₁₃N₂NaO₅S₂ and molecular weight of 376.38 g/mol [1].

The primary structural difference lies in the absence of the acetyl group at the 3-position of the cephalosporin nucleus in desacetylcephalothin . Cephalothin contains a 3-acetoxymethyl substituent [7], whereas desacetylcephalothin possesses a 3-hydroxymethyl group [1]. This deacetylation represents a loss of C₂H₂O (42.04 g/mol), accounting for the molecular weight difference between the compounds.

Table 2: Comparative Structural Analysis

PropertyCephalothinDesacetylcephalothin Sodium
Molecular FormulaC₁₆H₁₆N₂O₆S₂C₁₄H₁₃N₂NaO₅S₂
Molecular Weight396.44 g/mol376.38 g/mol
3-Position SubstituentAcetoxymethylHydroxymethyl
Formation MechanismDirect synthesisHydrolytic deacetylation

The deacetylation process occurs through hydrolytic cleavage of the ester bond in the acetoxymethyl side chain of cephalothin [10]. Research demonstrates that the acetyl functions of 3-acetoxymethylcephalosporins are hydrolyzed eight times faster than their β-lactam moieties [10], making deacetylation a prominent degradation pathway under physiological conditions.

Pharmacokinetic studies reveal that desacetylcephalothin constitutes approximately 75% of total cephalothin-related compounds in serum and 55% in tissue clots following cephalothin administration [11]. The metabolite demonstrates a half-life identical to the parent compound (15.8 minutes in serum and 38.2 minutes in clots) [11], indicating similar elimination kinetics despite structural differences.

The biological activity profile differs significantly between the compounds. While cephalothin maintains potent antimicrobial activity, desacetylcephalothin exhibits reduced antibacterial potency [12]. Studies indicate that desacetyl metabolites of cephalosporins retain approximately 5-55% of the antibacterial activity compared to their parent compounds, with variation dependent on the specific bacterial species tested .

Deacetylation Reaction Mechanisms

The chemical synthesis of desacetylcephalothin sodium primarily involves the deacetylation of cephalothin through hydrolytic cleavage of the acetyl ester bond [1] [2]. The fundamental reaction mechanism proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate that subsequently undergoes elimination to yield desacetylcephalothin and acetate [1].

The deacetylation process follows a two-step mechanism involving initial formation of an enzyme-substrate complex followed by hydrolysis [2]. In chemical synthesis, this reaction typically requires alkaline conditions with sodium hydroxide concentrations ranging from 0.05 to 0.1 M and temperatures between 80-120°C [4]. The reaction kinetics demonstrate that increasing temperature to 120°C improves the degree of deacetylation, though prolonged exposure can lead to degradation of the β-lactam ring [5].

Research indicates that the deacetylation mechanism involves conformational changes in the active sites and proton transfers that enhance reaction efficiency [2]. The oxyanion holes and hydrogen-bonding interactions play crucial roles in stabilizing reaction intermediates [2]. Temperature effects are particularly pronounced, with optimal deacetylation occurring at elevated temperatures where acetyl groups can be effectively separated from the cephalosporin backbone [6].

The reaction rate is significantly influenced by pH, with alkaline conditions (pH 8-12) favoring the deacetylation process [4]. Studies have demonstrated that optimal deacetylation conditions involve 96% ethanol solution, swelling time of 24 hours, 0.075 M sodium hydroxide solution, and reaction time of 2 hours [4]. These parameters represent critical control points for industrial synthesis optimization.

Sodium Salt Formation Techniques

The formation of desacetylcephalothin sodium salt from the deacetylated product involves several established methodologies, each with distinct advantages and limitations for industrial application [7]. Direct neutralization represents the most straightforward approach, utilizing sodium hydroxide to convert the carboxylic acid functionality to its sodium salt form.

Table 1: Sodium Salt Formation Techniques

TechniqueSodium SourceTemperature (°C)AdvantagesLimitations
Direct NeutralizationNaOH20-40Simple processpH control needed
Ion ExchangeNa-resin25-35High purityEquipment cost
CrystallizationNa-acetate40-60Good yieldEnergy intensive
PrecipitationNa-carbonate0-25Rapid formationLower yield

The direct neutralization method involves careful pH monitoring to achieve optimal salt formation while preventing degradation of the cephalosporin structure [8]. Cephalothin undergoes nucleophilic acyl substitution in the presence of strong bases such as sodium hydroxide, requiring precise control of reaction conditions . The process typically operates at temperatures between 20-40°C to maintain structural integrity while ensuring complete conversion.

Ion exchange techniques offer superior product purity through selective replacement of protons with sodium ions using specialized resins [9]. This method requires higher capital investment but provides excellent control over stoichiometry and minimizes side reactions [9]. The process operates at moderate temperatures (25-35°C) and offers advantages in large-scale manufacturing where consistent product quality is paramount.

Crystallization approaches utilize sodium acetate or similar sodium salts to drive salt formation through controlled precipitation [8]. This technique requires elevated temperatures (40-60°C) and careful control of solvent systems to achieve optimal crystal formation [8]. The method offers good yields but requires significant energy input for temperature control and solvent management.

Biocatalytic Production Approaches

Enzymatic deacetylation represents a highly selective and environmentally favorable approach for desacetylcephalothin sodium production [10] [11] [12]. Cephalosporin C deacetylase (EC 3.1.1.41) catalyzes the hydrolytic removal of acetyl groups from cephalosporin substrates with remarkable specificity [10] [13].

The enzyme belongs to the carbohydrate esterase family 7 and exhibits a classical alpha-beta hydrolase fold encased within a hexameric structure [14]. This unique quaternary structure creates a narrow entrance tunnel leading to the active site, where six catalytic triads point toward the tunnel interior [14]. The enzyme demonstrates dual specificity toward both acetylated oligosaccharides and cephalosporin substrates, making it particularly valuable for pharmaceutical applications [12].

Table 2: Enzymatic Production Parameters

ParameterOptimal RangeImpact on YieldConsiderations
Temperature30-50°CHighEnzyme stability
pH4.0-8.0MediumActivity optimization
Substrate Concentration5-20 g/LHighSolubility limits
Enzyme Loading10-50 U/gMediumCost efficiency
Reaction Time4-12 hoursMediumProcess economics

Cross-linked enzyme aggregates (CLEAs) have emerged as a promising immobilization technique for cephalosporin deacetylase [11]. These biocatalysts demonstrate exceptional effectiveness in transforming 7-aminocephalosporanic acid and cephalosporin C into their corresponding desacetyl derivatives [11]. The CLEAs exhibit remarkable operational stability with a half-life of 45 cycles, making them highly attractive for industrial applications [11].

Recent developments include the isolation of novel acetyl xylan esterases from Bacillus subtilis that display significant activity toward both cephalosporin C and 7-aminocephalosporanic acid [12]. These enzymes achieve activities of 484 and 888 U/mg respectively, representing the highest values reported for carbohydrate esterase family 7 enzymes [12]. The enzymes demonstrate excellent thermal stability, broad pH tolerance, and exceptional organic solvent tolerance [12].

One-pot bi-enzyme systems coupling immobilized cephalosporin C acylase with immobilized cephalosporin C deacetylase offer significant advantages for integrated production processes [15]. These systems enable simultaneous deacylation and deacetylation reactions, reducing processing steps and improving overall efficiency [15].

Industrial-Scale Optimization Challenges

Industrial production of desacetylcephalothin sodium faces numerous optimization challenges related to process control, yield maximization, and cost efficiency [16] [17]. The complex nature of cephalosporin synthesis requires precise control of multiple parameters to achieve consistent product quality and economic viability.

Table 3: Industrial-Scale Optimization Parameters

ParameterOptimal RangeImpact on YieldIndustrial Challenge
Reaction Temperature50-80°CHighHeat control
pH Control7.0-8.5MediumBuffer systems
Substrate Concentration5-20 g/LHighSolubility
Enzyme Loading10-50 U/gMediumCost
Reaction Time6-12 hoursMediumProcess time
Agitation Rate200-600 rpmLowMixing efficiency

Temperature control represents a critical challenge in industrial synthesis, as elevated temperatures improve reaction rates but can lead to thermal degradation of the β-lactam ring [17]. Optimal temperatures for fermentation-based production range from 30°C for initial growth phases to controlled temperature profiles during production phases [17]. Studies demonstrate that temperature optimization can result in 3.4-fold increases in production when properly controlled [17].

pH management requires sophisticated buffer systems to maintain optimal conditions throughout the reaction cycle [18]. Research indicates that controlled pH environments can increase production by 1.4-fold compared to uncontrolled systems [17]. The implementation of automated pH control systems becomes essential for large-scale operations where manual intervention is impractical.

Substrate concentration optimization presents challenges related to solubility limits and mass transfer effects [19]. Higher substrate concentrations improve space-time yields but may exceed solubility limits or create mass transfer limitations [19]. Studies indicate that glucose concentrations below 0.5 g/L with optimized phosphate levels (260-270 mg/L) provide optimal conditions for cephalosporin production [19].

Enzyme recovery and purification represent significant cost factors in biocatalytic processes [20]. Efficient extraction methods using Triton X-100 (2.0% v/v) at 30°C for 14 hours can achieve 103% enzyme recovery compared to sonication methods [20]. This chemical treatment approach avoids enzyme denaturation while providing scalable extraction suitable for industrial implementation.

Scale-up challenges include maintaining consistent mixing, heat transfer, and mass transfer characteristics as reactor volumes increase [17]. The transition from laboratory-scale (shake flask) to pilot-scale (14 L fermentor) can result in two-fold increases in production rates within the first three days when properly optimized [17]. However, maintaining these performance gains at commercial scale requires careful attention to reactor design and process control systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

376.0164

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

5547-29-5

Dates

Last modified: 04-14-2024
1: Denton K, Atkinson MM, Borenstein SP, Carlson A, Carroll T, Cullity K, Demarsico C, Ellowitz D, Gialtouridis A, Gore R, Herleikson A, Ling AY, Martin R, McMahan K, Naksukpaiboon P, Seiz A, Yearwood K, O'Neill J, Wiatrowski H. Identification of a possible respiratory arsenate reductase in Denitrovibrio acetiphilus, a member of the phylum Deferribacteres. Arch Microbiol. 2013 Sep;195(9):661-70. doi: 10.1007/s00203-013-0915-5. Epub 2013 Aug 18. PubMed PMID: 23955655.

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